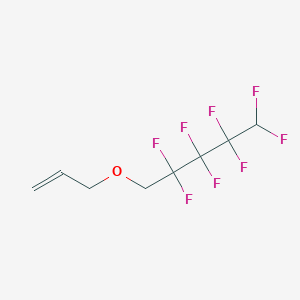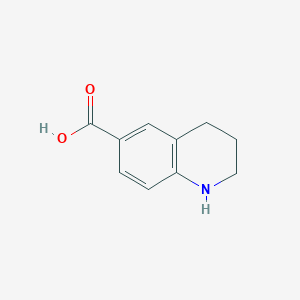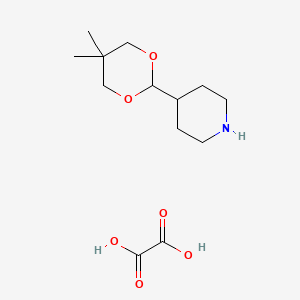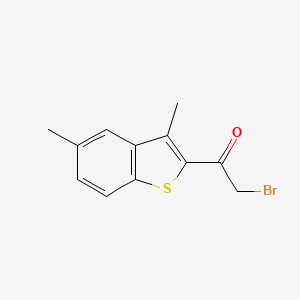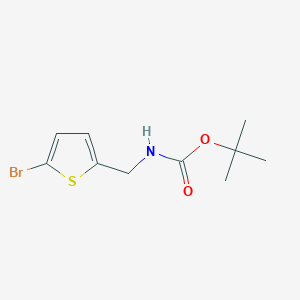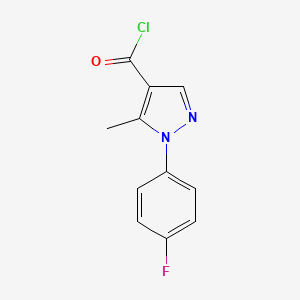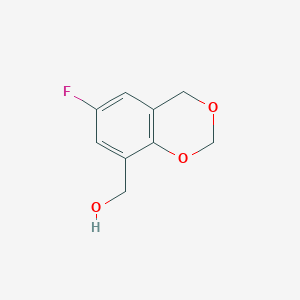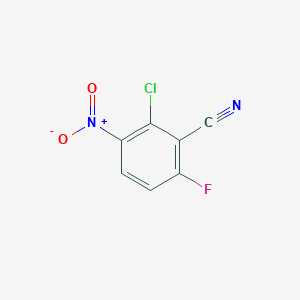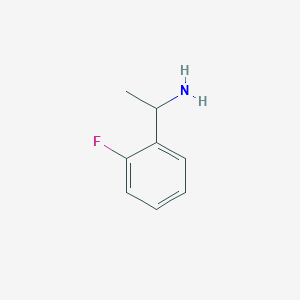
1-(2-Fluorophenyl)ethylamine
Descripción general
Descripción
1-(2-Fluorophenyl)ethylamine is a compound of interest in various fields of chemistry and pharmacology due to its structural similarity to neurotransmitters and potential for modification of biological activity. The presence of the fluorine atom on the phenyl ring can significantly alter the molecule's properties and interactions with biological targets, such as dopamine receptors .
Synthesis Analysis
The synthesis of 1-(2-Fluorophenyl)ethylamine and its derivatives has been explored in several studies. A facile
Aplicaciones Científicas De Investigación
Syntheses and Analytical Characterizations
- Synthesis and Characterization : 1-(2-Fluorophenyl)ethylamine derivatives, such as fluorolintane, have been synthesized and characterized for potential clinical applications. These substances function as NMDA receptor antagonists with dissociative effects. Studies focus on differentiating positional isomers in these compounds, utilizing techniques like mass spectrometry and chromatography (Dybek et al., 2019).
Asymmetric Synthesis
- Asymmetric Synthesis Method : A facile method for the asymmetric synthesis of 1-(2-fluorophenyl)ethylamine has been developed. This involves a two-step process starting from 2-fluoro-acetophenone, leading to the production of enantiomerically pure compounds (Bringmann & Geisler, 1990).
Radioprotective Activity
- Radioprotective Properties : Compounds synthesized from 1-(2-fluorophenyl)ethylamine have shown potential radioprotective activity. These compounds are studied for their effects on radiation exposure, indicating potential applications in radioprotection (Vasil'eva & Rozhkov, 1992).
Dopamine Receptor Affinities
- Neuropharmacological Research : Derivatives of 1-(2-Fluorophenyl)ethylamine have been synthesized and evaluated for their binding affinities at dopamine receptors. These studies are significant for understanding the role of such compounds in neuropharmacology and potential therapeutic applications (Claudi et al., 1990).
Pharmacological Characterizations
- Pharmacological Investigations : 1-(2-Fluorophenyl)ethylamine derivatives have been pharmacologically characterized, revealing their high affinity for NMDA receptors and potential in treating conditions like pain, epilepsy, neurodegenerative diseases, and depression (Wallach et al., 2019).
Antitrypanosomal Activity
- Antitrypanosomal Applications : The thiazol-2-ethylamine scaffold, incorporating 1-(2-fluorophenyl)ethylamine, has been investigated for antitrypanosomal activity. This research focuses on designing compounds for treating sleeping sickness, highlighting the role of molecular features like 2-fluorophenyl functions in enhancing activity (Amin et al., 2017).
Structural and Thermodynamic Studies
- Molecular Structure Analysis : The molecular structure and intermolecular interactions of 1-(2-fluorophenyl)ethylamine have been studied using techniques like X-ray diffraction. This research provides insights into the stability of various conformations and the impact of fluorine substitution on molecular properties (Shachar et al., 2017).
Anti-HIV-1 Activity
- Anti-HIV-1 Drug Discovery : Novel compounds based on 1-(2-fluorophenyl)ethylamine scaffolds have been synthesized and evaluated for their potency against HIV-1. This research contributes to the development of new antiviral drugs with improved activities and therapeutic indices (Liu et al., 2016).
Monoamine Oxidase Inhibition
- Inhibition of Monoamine Oxidase : Fluorinated derivatives of 1-(2-fluorophenyl)ethylamine have been examined as inhibitors of monoamine oxidase A and B, enzymes relevant to neurological conditions. This research is pivotal in understanding the biochemical interactions and potential therapeutic applications in neurodegenerative diseases (Yoshida et al., 2004).
Dopamine Receptor Ligands
- Dopamine Receptor Ligand Research : Studies on N-n-propyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives as dopamine receptor ligands have revealed their selectivity and potency, contributing to the understanding of dopaminergic signaling and potential applications in psychiatric disorders (Claudi et al., 1992).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWHJJUFVGEXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382043 | |
| Record name | 1-(2-Fluorophenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)ethylamine | |
CAS RN |
74788-44-6 | |
| Record name | 1-(2-Fluorophenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (RS)-1-(2-Fluorophenyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



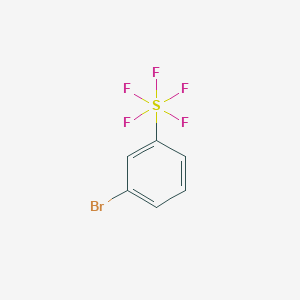
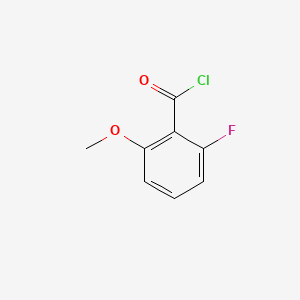
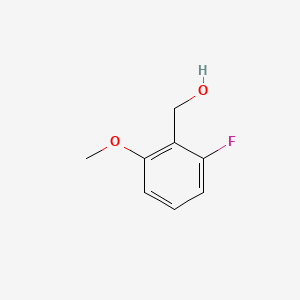
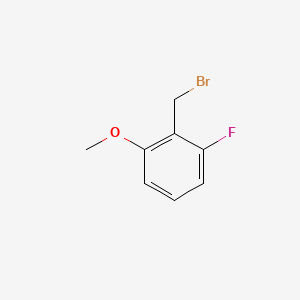
![3-[(2-Thienylmethyl)amino]propanenitrile](/img/structure/B1333663.png)
